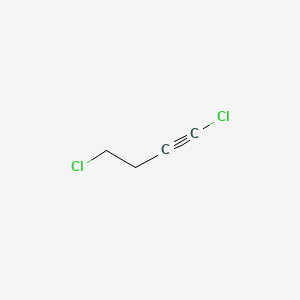
1,4-Dichloro-1-butyne
Cat. No. B8629005
Key on ui cas rn:
83682-45-5
M. Wt: 122.98 g/mol
InChI Key: XEWVKAUWLHVBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04837339
Procedure details


To a mixed solution of 15 ml (0.153 mol) of 1,4-dichloro-1-butyne [IV]and 13.6 ml (0.16 mol) of trichlorosilane (bp: 31°-32° C.) [V], were added 0.15 ml (10 mmol) of H2PtCl6 . 6H2O in an isopropyl alcohol solution (0.05 g/ml), which were heated for 8 hours. Then, it was directly distillated to obtain 37 g of 1,4-dichloro-2-(trichloro)silyl-2-butene [VI](yield: 94 %, bp: 70° C./1 mmHg).


[Compound]
Name
H2PtCl6
Quantity
0.15 mL
Type
reactant
Reaction Step One


Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]#[C:3][CH2:4][CH2:5][Cl:6].[Cl:7][SiH:8]([Cl:10])[Cl:9]>C(O)(C)C>[Cl:1][CH2:2][C:3]([Si:8]([Cl:10])([Cl:9])[Cl:7])=[CH:4][CH2:5][Cl:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC#CCCCl
|
|
Name
|
|
|
Quantity
|
13.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[SiH](Cl)Cl
|
[Compound]
|
Name
|
H2PtCl6
|
|
Quantity
|
0.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(=CCCl)[Si](Cl)(Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 37 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
